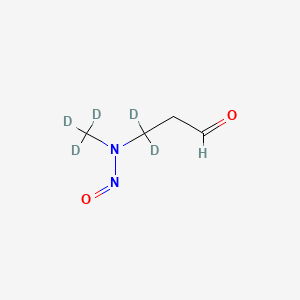
3-(Methylnitrosamino)propanal-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylnitrosamino)propanal-d5 is a stable isotope-labeled compound with the molecular formula C4H3D5N2O2 and a molecular weight of 121.15 . It is a derivative of 3-(Methylnitrosamino)propanal, where the hydrogen atoms are replaced with deuterium (d5). This compound is primarily used in scientific research as a reference material and in various analytical applications .
准备方法
The synthesis of 3-(Methylnitrosamino)propanal-d5 involves the incorporation of deuterium into the parent compound, 3-(Methylnitrosamino)propanal. The synthetic route typically includes the following steps:
N-Nitrosation: The starting material, 3-(Methylamino)propanal, undergoes nitrosation using nitrosating agents such as sodium nitrite in an acidic medium to form 3-(Methylnitrosamino)propanal.
Deuteration: The nitrosated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
化学反应分析
3-(Methylnitrosamino)propanal-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(Methylnitrosamino)propanal-d5 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of nitrosamines and their derivatives.
Biological Studies: The compound is used to investigate the metabolic pathways and biological effects of nitrosamines in living organisms.
Medical Research: It is employed in studies related to carcinogenesis and the role of nitrosamines in cancer development.
Industrial Applications: Although limited, it can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(Methylnitrosamino)propanal-d5 involves its interaction with biological molecules and metabolic pathways. The compound can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The nitroso group can undergo metabolic activation to form reactive intermediates that interact with cellular components, causing oxidative stress and DNA damage .
相似化合物的比较
3-(Methylnitrosamino)propanal-d5 can be compared with other nitrosamines and their deuterated derivatives. Similar compounds include:
3-(Methylnitrosamino)propanal: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar biological effects and applications.
N-Nitrosopyrrolidine (NPYR): Another nitrosamine with comparable chemical reactivity and biological implications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise analytical studies and tracking in biological systems.
属性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
121.15 g/mol |
IUPAC 名称 |
N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2 |
InChI 键 |
CQGSPCLZUXSVHE-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CC=O)N=O |
规范 SMILES |
CN(CCC=O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


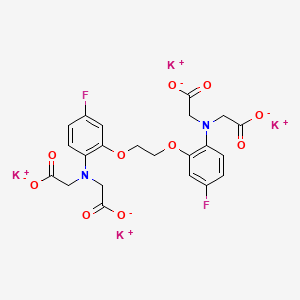
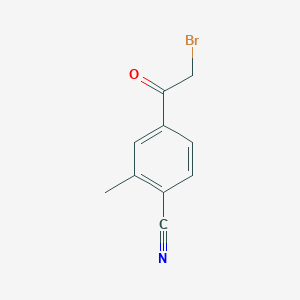

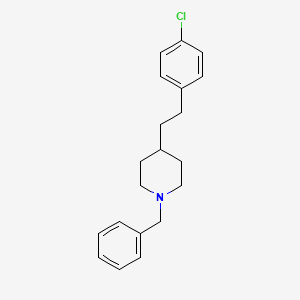

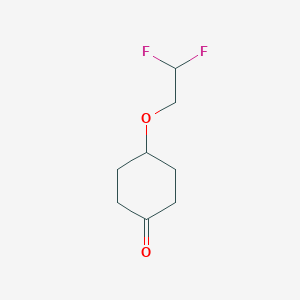
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)

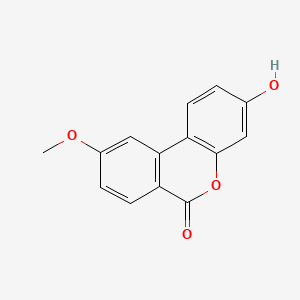
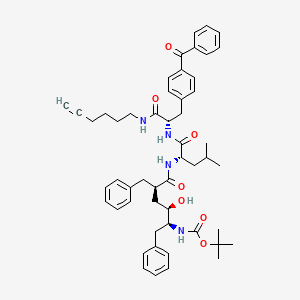
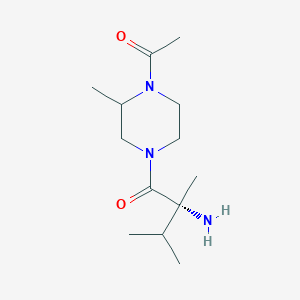
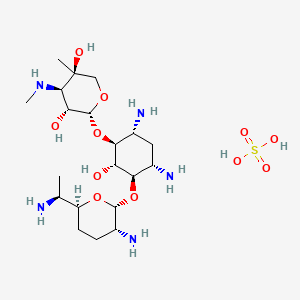
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
